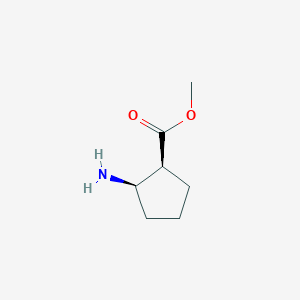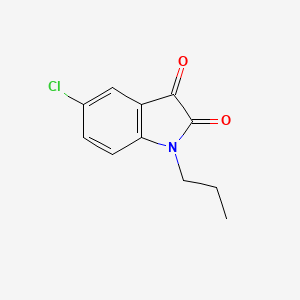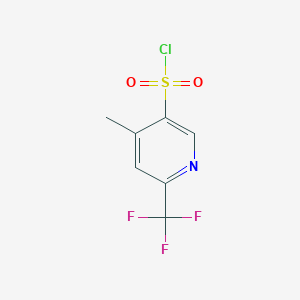
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group attached to the pyridine ring
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biochemical systems . The specific targets would depend on the biological system in which the compound is introduced.
Mode of Action
The mode of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its interaction with its targets via electrophilic substitution . The sulfonyl chloride group (-SO2Cl) is highly reactive and can be replaced by a nucleophile, leading to the formation of a new covalent bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemical and pharmaceutical ingredients , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve drug potency by lowering the pka of certain compounds, which could potentially enhance bioavailability .
Result of Action
It’s known that the compound is hazardous and can cause skin corrosion, serious eye damage, and specific target organ toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species can influence the action, efficacy, and stability of this compound. For instance, it’s classified as a combustible, corrosive hazardous material , suggesting that it should be handled with care to ensure safety and maintain its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: This compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from coupling reactions with other aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Uniqueness
4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations .
Propiedades
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-6(7(9,10)11)12-3-5(4)15(8,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFTFRYPYKCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


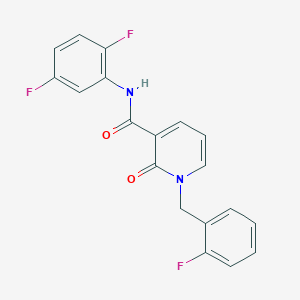
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
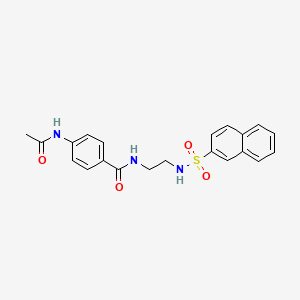
![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)
![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)
![6-BROMO-2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B2994920.png)
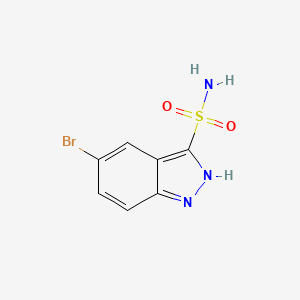

![6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2994927.png)

